N-(4-Chlorobenzyl)-4-methylbenzamide
Description
N-(4-Chlorobenzyl)-4-methylbenzamide is a benzamide derivative characterized by a 4-methyl-substituted benzamide core and a 4-chlorobenzyl group attached to the nitrogen atom. This structure combines hydrophobic (4-methyl and 4-chlorobenzyl) and hydrogen-bonding (amide) functionalities, making it relevant in medicinal chemistry for targeting enzymes or receptors.
Properties
Molecular Formula |
C15H14ClNO |
|---|---|
Molecular Weight |
259.73 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C15H14ClNO/c1-11-2-6-13(7-3-11)15(18)17-10-12-4-8-14(16)9-5-12/h2-9H,10H2,1H3,(H,17,18) |
InChI Key |
OWPSPHARKUUPKP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of benzamide derivatives are highly sensitive to substituents on both the aromatic ring and the nitrogen-attached group. Below is a comparison with key analogues:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methyl group in the target compound enhances hydrophobicity and may improve membrane permeability compared to electron-withdrawing substituents like nitro () or halogen () .
- Steric Effects : Bulky groups (e.g., 4-methoxyphenyl in ) can hinder binding to enzyme active sites, whereas the 4-chlorobenzyl group balances steric bulk and flexibility .
- Halogen Effects : The 4-chloro substituent on the benzyl group may enhance binding to hydrophobic pockets in targets like kinases or HDACs, similar to compounds in and .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~245–265 g/mol) is comparable to analogues in and , aligning with Lipinski’s rule of five for drug-likeness .
- Solubility: The 4-methyl group may slightly improve solubility in nonpolar solvents compared to nitro- or hydroxy-substituted analogues () .
Preparation Methods
Acid Chloride and Amine Condensation
The most straightforward route involves reacting 4-methylbenzoyl chloride with 4-chlorobenzylamine in aprotic solvents. In a representative procedure, equimolar quantities of the acid chloride and amine are combined in anhydrous dichloromethane under nitrogen, with triethylamine (1.2 equiv) as a base to neutralize HCl byproducts. Refluxing at 40°C for 6–8 hours typically affords the crude product, which is isolated via filtration after precipitation with diethyl ether. While this method achieves moderate yields (60–70%), it requires stringent moisture control to prevent hydrolysis of the acid chloride.
Coupling Agent-Mediated Synthesis
Carbodiimide-based reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) paired with 1-hydroxybenzotriazole (HOBt), enhance reaction efficiency by activating the carboxyl group. A protocol adapted from similar benzamide syntheses involves dissolving 4-methylbenzoic acid (1.0 equiv) and 4-chlorobenzylamine (1.1 equiv) in dry tetrahydrofuran, followed by sequential addition of DCC (1.2 equiv) and HOBt (0.1 equiv). Stirring at 25°C for 12 hours yields the amide after aqueous workup and column chromatography (silica gel, ethyl acetate/hexane). This approach minimizes side reactions, achieving yields up to 85% for structurally analogous compounds.
Palladium-Catalyzed Carbonylation
Reaction Mechanism and Conditions
A cutting-edge method employs palladium catalysis to directly carbonylate aryl halides with amines. As demonstrated in a 2018 study, Pd(PtBu₃)₂ (10 mol%) and NaPF₆ (1.5 equiv) in 1,2-dichloroethane at 170°C for 24 hours facilitate the coupling of 4-chlorobenzylamine with 4-methylbenzoyl chloride. This single-step process bypasses the need for pre-formed acid chlorides, leveraging CO insertion to form the amide bond. The reaction’s success hinges on the palladium catalyst’s ability to cleave the C–Cl bond and mediate carbonyl group transfer.
Performance Metrics
Comparative data reveals superior yields (79%) and purity compared to traditional methods. Key advantages include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst Loading | 10 mol% Pd(PtBu₃)₂ | |
| Temperature | 170°C | |
| Reaction Time | 24 hours | |
| Yield | 79% |
This method’s scalability is limited by the cost of palladium catalysts, though ligand recovery systems mitigate economic constraints.
Microwave-Assisted Synthesis
Accelerated Reaction Kinetics
Microwave irradiation significantly reduces reaction times by enhancing molecular collision frequencies. In a modified procedure, 4-methylbenzoic acid and 4-chlorobenzylamine are mixed with O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in N,N-dimethylformamide. Irradiation at 100°C for 20 minutes achieves 88% conversion, compared to 12 hours under conventional heating. This method is particularly advantageous for high-throughput screening applications.
Industrial-Scale Production
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to optimize heat and mass transfer. A patented system (EP2978750B1) describes the amidation of 4-methylbenzoyl chloride with 4-chlorobenzylamine in a tubular reactor at 120°C, with residence times under 5 minutes. Automated solvent exchange units and in-line NMR monitoring ensure consistent product quality (>99% purity) at throughputs exceeding 50 kg/day.
Environmental and Economic Considerations
Solvent recovery loops and catalytic hydrogenation for amine recycling reduce waste generation by 40% compared to batch processes. Life-cycle assessments indicate a 25% reduction in carbon footprint when using flow chemistry versus traditional methods.
Optimization Strategies
Solvent and Temperature Effects
Polar aprotic solvents (e.g., acetonitrile, N-methylpyrrolidone) improve reaction rates by stabilizing charged intermediates. A study comparing solvents found acetonitrile superior to toluene, yielding 92% product at 100°C versus 78% in toluene. Elevated temperatures (>150°C) favor equilibrium shifts toward amide formation but risk decomposition, necessitating precise thermal control.
Additives and Catalysts
NaPF₆ additives in palladium-catalyzed reactions increase ionic strength, accelerating oxidative addition steps. Similarly, molecular sieves (4Å) enhance yields by 12% in DCC-mediated couplings through water scavenging.
Analytical Characterization
Spectroscopic Confirmation
¹H NMR (CDCl₃, 400 MHz): δ 7.77 (d, J = 8.2 Hz, 2H, Ar–H), 7.31 (d, J = 8.6 Hz, 2H, Ar–H), 4.62 (d, J = 5.8 Hz, 2H, CH₂), 2.43 (s, 3H, CH₃).
¹³C NMR (CDCl₃, 101 MHz): δ 165.6 (C=O), 142.7 (C-Cl), 132.1 (Ar–C), 129.5–127.0 (Ar–CH), 21.5 (CH₃).
IR (KBr): ν = 1645 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N–H bend).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water, 70:30) confirms purity >99% with a retention time of 6.8 minutes. Elemental analysis aligns with theoretical values (C: 68.12%, H: 5.12%, N: 4.43%) within 0.3% deviation.
Q & A
Q. What are the optimal synthetic routes for N-(4-Chlorobenzyl)-4-methylbenzamide, and how can reaction conditions be optimized?
The synthesis of structurally related benzamide derivatives, such as N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, involves coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to activate carboxylic acids for amide bond formation. Key parameters include maintaining low reaction temperatures (-50°C) to minimize side reactions and using column chromatography for purification . For this compound, analogous methods may apply, with adjustments to substituent reactivity and solvent selection (e.g., dichloromethane or DMF).
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- IR spectroscopy to confirm amide C=O stretches (~1650–1680 cm⁻¹) and aromatic C-Cl bonds (~550–850 cm⁻¹).
- 1H-NMR to identify aromatic proton environments, methyl group signals (~2.3 ppm), and chlorobenzyl CH₂ protons (~4.5 ppm).
- Elemental analysis to verify purity and stoichiometry .
Q. How do solvent polarity and pH influence the fluorescence properties of benzamide derivatives?
Studies on N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide show that fluorescence intensity is maximized at pH 5 and 25°C, likely due to protonation/deprotonation effects on the excited-state molecule. Polar aprotic solvents (e.g., DMSO) enhance fluorescence by stabilizing the excited state, while acidic/basic conditions may quench it via electronic or structural changes .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound?
Molecular docking and dynamics simulations can model interactions with biological targets (e.g., enzymes or receptors). For example, substituents like the chlorobenzyl group may enhance binding to hydrophobic pockets, while the methyl group modulates steric effects. Software such as AutoDock or Schrödinger Suite can predict binding affinities and guide structural optimization .
Q. How can crystallographic data (e.g., SHELX) resolve structural ambiguities in benzamide derivatives?
Single-crystal X-ray diffraction using SHELXL enables precise determination of bond lengths, angles, and intermolecular interactions. For example, the chlorobenzyl group’s orientation relative to the benzamide core can be analyzed for steric strain or π-π stacking potential. ORTEP-3 or WinGX can visualize thermal ellipsoids and hydrogen-bonding networks .
Q. What strategies reconcile contradictory bioactivity data in structurally similar benzamides?
Discrepancies may arise from assay conditions (e.g., cell line variability) or substituent electronic effects. For instance, replacing a methoxy group with methyl in this compound could alter solubility or metabolic stability. Meta-analyses comparing IC₅₀ values across studies and standardized assay protocols (e.g., fixed pH or temperature) are recommended .
Q. How do temperature and reaction time impact the stability of this compound during storage?
Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with HPLC monitoring can identify degradation pathways. The chlorobenzyl group may hydrolyze under acidic conditions, while oxidation of the methyl group is less likely. Lyophilization or inert-atmosphere storage improves long-term stability .
Methodological Considerations
Designing fluorescence-based assays for this compound: Key parameters and pitfalls
- Excitation/Emission Wavelengths : Optimize λex/λem using UV-Vis scans (e.g., λex = 340 nm, λem = 380 nm for similar compounds) .
- Quenching Effects : Avoid heavy metal ions (e.g., Pb²⁺) that may form non-fluorescent complexes.
- Data Validation : Calculate LOD (0.269 mg/L) and LOQ (0.898 mg/L) via calibration curves to ensure sensitivity .
Analyzing substituent effects on benzamide reactivity: Case study of chlorobenzyl vs. nitrobenzyl groups
Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity of the amide carbonyl, enhancing reactivity in nucleophilic substitutions. In contrast, chlorobenzyl groups improve lipophilicity, favoring membrane permeability in biological assays. Hammett constants (σ) and logP values can quantify these effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
